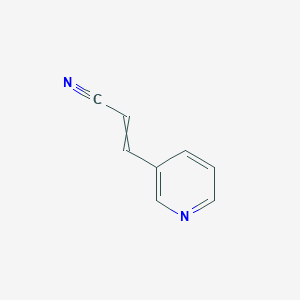

3-(3-Pyridinyl)acrylonitrile

Cat. No. B1505504

M. Wt: 130.15 g/mol

InChI Key: CNHMTMHYYONLOV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04985433

Procedure details

3-(3-Pyridinyl)propionitrile is prepared in this example. A three-neck flask carrying a magnetic stir bar is fitted with a thermometer, pressure equalizing addition funnel, and a reflux condenser carrying an argon inlet. Freshly powdered potassium hydroxide (6.6 g, 0.1 mol) and anhydrous acetonitrile (150 ml) are charged into the flask and heated at reflux while 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in anhydrous acetonitrile (50 ml) is added dropwise over a period of about five minutes and refluxing continued for about another three minutes. The resulting hot reaction mixture is poured into an ice/water mixture (100 g), and the resulting solution is extracted with CH2Cl2 (3×100 ml), dried with Na2SO4, and evaporated to give crude 3-(3-pyridinyl)acrylonitrile, which is purified by column chromatography over silica gel using CHCl3 as the eluent; yield 3.3 g (25.6%).

[Compound]

Name

ice water

Quantity

100 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=O)[CH:4]=1.[C:11](#[N:13])[CH3:12]>>[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH2:12][C:11]#[N:13])[CH:4]=1.[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=[CH:12][C:11]#[N:13])[CH:4]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

10.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC(=CC=C1)C=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A three-neck flask carrying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a magnetic stir bar is fitted with a thermometer, pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel, and a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added dropwise over a period of about five minutes

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

continued for about another three minutes

|

|

Duration

|

3 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting solution is extracted with CH2Cl2 (3×100 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC(=CC=C1)CCC#N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC(=CC=C1)C=CC#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04985433

Procedure details

3-(3-Pyridinyl)propionitrile is prepared in this example. A three-neck flask carrying a magnetic stir bar is fitted with a thermometer, pressure equalizing addition funnel, and a reflux condenser carrying an argon inlet. Freshly powdered potassium hydroxide (6.6 g, 0.1 mol) and anhydrous acetonitrile (150 ml) are charged into the flask and heated at reflux while 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in anhydrous acetonitrile (50 ml) is added dropwise over a period of about five minutes and refluxing continued for about another three minutes. The resulting hot reaction mixture is poured into an ice/water mixture (100 g), and the resulting solution is extracted with CH2Cl2 (3×100 ml), dried with Na2SO4, and evaporated to give crude 3-(3-pyridinyl)acrylonitrile, which is purified by column chromatography over silica gel using CHCl3 as the eluent; yield 3.3 g (25.6%).

[Compound]

Name

ice water

Quantity

100 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=O)[CH:4]=1.[C:11](#[N:13])[CH3:12]>>[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH2:12][C:11]#[N:13])[CH:4]=1.[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=[CH:12][C:11]#[N:13])[CH:4]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

10.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC(=CC=C1)C=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A three-neck flask carrying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a magnetic stir bar is fitted with a thermometer, pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel, and a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added dropwise over a period of about five minutes

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

continued for about another three minutes

|

|

Duration

|

3 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting solution is extracted with CH2Cl2 (3×100 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC(=CC=C1)CCC#N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC(=CC=C1)C=CC#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |